molecular formula C15H20FNO3S B1531869 tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate CAS No. 2277321-40-9

tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1531869
M. Wt: 313.4 g/mol
InChI Key: NBTSNXHYIABWJD-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tert-butyl group, a common structural motif in organic chemistry. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and a sulfanyl group, which is a sulfur atom bonded to a hydrogen atom.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tert-butyl group, the fluorophenyl group, and the sulfanyl group. Each of these groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the tert-butyl group is known to be quite bulky, which can influence the compound’s solubility, boiling point, and other physical properties .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Versatile Synthons for Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, including compounds related to the one , are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. Their synthesis through double fluorination of N-protected hydroxyproline with specific reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride showcases their potential as versatile intermediates. These derivatives serve as useful synthons for further transformation into a variety of functional molecules, demonstrating their importance in developing medicinally relevant compounds (Singh & Umemoto, 2011).

  • Fluorination Agents : The synthesis and unique properties of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related reagent, highlight its role as a powerful deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. This compound facilitates various fluorination reactions, including the transformation of carboxylic and sulfanyl groups into fluorinated analogs, underscoring the importance of such agents in introducing fluorine atoms into molecules for drug discovery and other applications (Umemoto et al., 2010).

Enzymatic Resolution and Asymmetric Synthesis

  • Enzyme-catalyzed Kinetic Resolution : The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate represents a significant advancement in producing enantiomerically pure compounds. This method demonstrates the potential of enzymatic processes in resolving racemic mixtures, offering a high degree of selectivity and efficiency for synthesizing stereochemically complex molecules (Faigl et al., 2013).

  • Versatile Intermediates for Amine Synthesis : N-tert-Butanesulfinyl imines serve as highly versatile intermediates for the asymmetric synthesis of amines, highlighting another aspect of the utility of tert-butyl-containing compounds in synthesizing chiral amines. These intermediates facilitate the synthesis of a wide range of enantioenriched amines, showcasing their importance in asymmetric synthesis and the preparation of biologically active molecules (Ellman et al., 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some tert-butyl compounds can be harmful if swallowed or cause skin irritation .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of the tert-butyl group, fluorophenyl group, and sulfanyl group, it could be of interest in various areas of chemistry and biology .

properties

IUPAC Name

tert-butyl (3R,4R)-3-(4-fluorophenyl)sulfanyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-15(2,3)20-14(19)17-8-12(18)13(9-17)21-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTSNXHYIABWJD-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 4
tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.